molecular formula C8H5ClINO3 B11791581 Methyl 6-chloro-2-formyl-5-iodonicotinate

Methyl 6-chloro-2-formyl-5-iodonicotinate

Cat. No.: B11791581
M. Wt: 325.49 g/mol
InChI Key: CLOYBTXFIKSWTD-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-formyl-5-iodonicotinate is a chemical compound with the molecular formula C8H5ClINO3 and a molecular weight of 325.49 g/mol . This compound is a derivative of nicotinic acid and contains chloro, formyl, and iodo substituents on the pyridine ring. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-2-formyl-5-iodonicotinate typically involves the iodination of methyl 6-chloronicotinate followed by formylation. The reaction conditions often include the use of iodine and a suitable oxidizing agent for the iodination step, and formylation is achieved using formylating agents such as formic acid or formic anhydride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and implementing safety measures to handle hazardous reagents like iodine and formylating agents.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-formyl-5-iodonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 6-chloro-2-formyl-5-iodonicotinate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-formyl-5-iodonicotinate depends on its application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-chloro-2-formyl-5-iodonicotinate is unique due to the presence of both formyl and iodo groups, which provide a versatile platform for further chemical modifications. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity patterns .

Biological Activity

Methyl 6-chloro-2-formyl-5-iodonicotinate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of iodinated nicotinates, which are known for their diverse biological activities. The compound's structure can be represented as follows:

C9H7ClIN2O2\text{C}_9\text{H}_7\text{ClI}\text{N}_2\text{O}_2

The biological activity of this compound has been linked to its ability to interact with various biological targets. Research indicates that compounds in this class may exert their effects through:

  • Inhibition of Kinases : Similar compounds have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often implicated in cancer progression .
  • Antimicrobial Activity : Some derivatives exhibit potent activity against pathogens, suggesting potential in treating infectious diseases .
  • Neuroprotective Effects : There is evidence that certain analogs can modulate neuroinflammation and provide neuroprotective benefits, which may be beneficial in neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity IC50 (µM) Target/Pathway Reference
Inhibition of CDK50.81Cell cycle regulation
Antimicrobial (e.g., bacteria)< 1Various bacterial strains
NeuroprotectionN/ANeuroinflammatory pathways

Case Studies

  • Anticancer Activity : A study investigated the anticancer potential of methyl derivatives similar to this compound. The compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, through modulation of apoptosis pathways .
  • Inhibition Studies : In vitro studies showed that this compound analogs effectively inhibited the growth of Plasmodium falciparum, the malaria-causing parasite, by targeting specific biosynthetic pathways absent in human cells .
  • Neuroprotective Effects : Another study highlighted the neuroprotective properties observed in animal models treated with similar compounds. These studies indicated reduced markers of neuroinflammation and improved cognitive function post-treatment .

Properties

Molecular Formula

C8H5ClINO3

Molecular Weight

325.49 g/mol

IUPAC Name

methyl 6-chloro-2-formyl-5-iodopyridine-3-carboxylate

InChI

InChI=1S/C8H5ClINO3/c1-14-8(13)4-2-5(10)7(9)11-6(4)3-12/h2-3H,1H3

InChI Key

CLOYBTXFIKSWTD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1C=O)Cl)I

Origin of Product

United States

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